Codeine-D3 6-beta-D-Glucuronide

Description

BenchChem offers high-quality Codeine-D3 6-beta-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Codeine-D3 6-beta-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

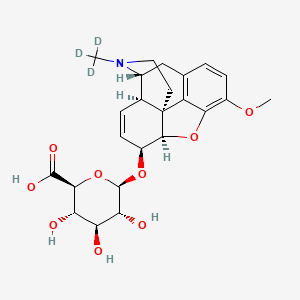

(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO9/c1-25-8-7-24-11-4-6-14(32-23-18(28)16(26)17(27)20(34-23)22(29)30)21(24)33-19-13(31-2)5-3-10(15(19)24)9-12(11)25/h3-6,11-12,14,16-18,20-21,23,26-28H,7-9H2,1-2H3,(H,29,30)/t11-,12+,14-,16-,17-,18+,20-,21-,23+,24-/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWVOYRJXPDBPM-OIBMRVOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Role of Deuterated Xenobiotic Conjugates in Biochemical Research

Significance of Deuterated Isotope Labeling in Drug Metabolism and Disposition Studies

The study of a drug's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to pharmaceutical sciences. musechem.com Deuterated isotope labeling, a technique where hydrogen atoms in a molecule are replaced by their heavier, stable isotope deuterium (B1214612), has become an indispensable tool in these studies. musechem.comsymeres.com This subtle atomic substitution does not significantly alter the chemical properties of the molecule but provides a distinct mass signature that can be readily detected by analytical instruments like mass spectrometers. musechem.comx-chemrx.com

This labeling allows researchers to trace the fate of a drug and its metabolites with high precision and sensitivity. musechem.com By administering a deuterated version of a drug, scientists can differentiate it from its non-labeled counterpart and any endogenously produced, structurally similar compounds. This is particularly crucial in "hot/cold" studies, where a labeled (hot) dose is given alongside a non-labeled (cold) therapeutic dose, enabling the precise quantification of the drug and its metabolites in complex biological matrices such as blood, urine, and tissues. musechem.com

Furthermore, the bond between carbon and deuterium is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of this bond. musechem.com This property is strategically exploited to investigate metabolic pathways. By observing how deuteration at specific sites on a molecule alters its metabolic profile, researchers can identify the primary sites of metabolic attack and the enzymes involved. This information is invaluable for designing new drug candidates with improved metabolic stability and pharmacokinetic profiles. symeres.comnih.gov

Overview of Glucuronidation as a Phase II Biotransformation Pathway

The body possesses a two-phase system for detoxifying and eliminating foreign compounds. Phase I reactions typically introduce or expose functional groups on the xenobiotic, making it more reactive. uef.fi Phase II reactions then conjugate these modified compounds with endogenous molecules, rendering them more water-soluble and readily excretable. nih.govontosight.aixcode.life

Glucuronidation is a major and vital Phase II biotransformation pathway, responsible for the metabolism and elimination of a vast array of substances, including a significant percentage of clinically used drugs (estimated to be around 40-70%), environmental toxins, and endogenous compounds like bilirubin (B190676) and steroid hormones. uef.finih.govxcode.life This process involves the enzymatic transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a xenobiotic. nih.govontosight.ai

This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also present in other tissues such as the intestine, kidneys, and brain. nih.govxcode.life The addition of the highly polar glucuronic acid group dramatically increases the water solubility of the xenobiotic, facilitating its excretion from the body, primarily via urine or bile. nih.govontosight.ai This conjugation effectively neutralizes the biological activity of many drugs and toxins, playing a crucial protective role. uef.fixcode.life

Rationale for Deuterium Incorporation in Glucuronide Metabolites for Research Applications

The synthesis of deuterated glucuronide metabolites, such as Codeine-D3 6-beta-D-Glucuronide, offers significant advantages for biochemical research. These labeled metabolites serve as invaluable internal standards in quantitative analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). x-chemrx.comchemicalbook.comcerilliant.com

When analyzing biological samples, the presence of a known concentration of the deuterated glucuronide metabolite allows for the precise and accurate quantification of the corresponding non-labeled (endogenous or drug-derived) glucuronide. The deuterated standard co-elutes with the analyte of interest during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it produces a distinct signal, enabling the correction for any sample loss during extraction and processing, as well as for variations in instrument response. This ensures the reliability and accuracy of the quantitative data. chemicalbook.comcerilliant.com

Codeine-D3 6-beta-D-Glucuronide is a prime example of such a research tool. Codeine itself is metabolized in the body, with a significant portion undergoing glucuronidation to form codeine-6-glucuronide (B1240514). wikipedia.org In research settings, particularly in forensic analysis and clinical toxicology, the ability to accurately measure the concentration of this metabolite is crucial. cerilliant.comcerilliant.comrti.org The use of Codeine-D3 6-beta-D-Glucuronide as an internal standard allows for the development of robust and validated analytical methods for this purpose. cerilliant.comsigmaaldrich.com

Table 1: Chemical Properties of Codeine-D3 6-beta-D-Glucuronide

| Property | Value |

|---|---|

| CAS Number | 219533-59-2 |

| Molecular Formula | C24H26D3NO9 |

| Molecular Weight | 478.51 g/mol |

| Melting Point | 205-208°C (decomposed) |

| Storage Temperature | -20°C Freezer |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comsigmaaldrich.com

Table 2: Applications of Deuterated Glucuronide Metabolites in Research

| Application | Description |

|---|---|

| Internal Standard for Mass Spectrometry | Enables accurate quantification of non-labeled glucuronide metabolites in biological samples by correcting for analytical variability. |

| Metabolic Pathway Elucidation | Helps to trace and quantify specific metabolic pathways, distinguishing them from other potential biotransformations. |

| Pharmacokinetic Studies | Facilitates the precise measurement of metabolite concentrations over time, providing key data for pharmacokinetic modeling. |

| Forensic and Clinical Toxicology | Used in validated methods to accurately determine the levels of drug metabolites in biological specimens for diagnostic and legal purposes. |

Synthetic Approaches and Isotopic Incorporation Strategies for Codeine D3 6 Beta D Glucuronide

Chemical Synthesis of Deuterated Glucuronic Esters

The synthesis of Codeine-D3 6-beta-D-Glucuronide necessitates the preparation of a deuterated glucuronic acid donor. A common strategy involves the use of a protected glucuronic acid derivative, which can be subsequently coupled with the deuterated codeine moiety.

One approach begins with a commercially available glucuronic acid derivative, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. This starting material possesses the necessary stereochemistry at the anomeric carbon for the desired β-glucuronide linkage. The protecting groups, typically acetyl esters, are crucial for preventing unwanted side reactions during the coupling process.

Alternatively, deuterated glucuronic esters can be synthesized to introduce the isotopic label on the sugar moiety itself, although for Codeine-D3 6-beta-D-Glucuronide, the deuteration is targeted at the codeine molecule.

Targeted Deuteration Methods for Opioid Analogues and Their Conjugates

The introduction of deuterium (B1214612) into the codeine molecule is a key step. For Codeine-D3, the target is the N-methyl group. A common method for this is the deuteromethylation of the corresponding nor-opioid, in this case, norcodeine.

Norcodeine, the N-demethylated derivative of codeine, can be reacted with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), in the presence of a suitable base to yield N-trideuteromethyl-codeine (Codeine-D3). nih.govnih.gov The choice of solvent and base is critical to ensure high yields and minimize side reactions.

Once Codeine-D3 is synthesized, the next step is the glucuronidation at the 6-hydroxyl position. The Koenigs-Knorr reaction is a well-established method for this transformation. wikipedia.orgresearchgate.net This reaction involves the coupling of the alcohol (Codeine-D3) with a glycosyl halide (e.g., a protected glucuronyl bromide) in the presence of a promoter, such as a silver or mercury salt. wikipedia.org The stereochemical outcome of this reaction is influenced by the neighboring group participation of the protecting group at the C-2 position of the glucuronic acid donor, which typically leads to the formation of the desired 1,2-trans-glycoside, resulting in the β-linkage. wikipedia.org

A patent describes a method for the synthesis of codeine-6β-glucuronide which can be adapted for the deuterated analog. This involves reacting codeine with methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranosyl)uronate in the presence of a silver-based catalyst. google.com Following the coupling reaction, the protecting groups on the glucuronic acid moiety and any protecting groups on the codeine molecule are removed under appropriate conditions to yield the final product.

Characterization of Synthesized Codeine-D3 6-beta-D-Glucuronide for Purity and Isotopic Enrichment

The purity and isotopic enrichment of the synthesized Codeine-D3 6-beta-D-Glucuronide must be rigorously assessed. A combination of analytical techniques is employed for this purpose.

Mass Spectrometry (MS) is a primary tool for confirming the molecular weight and assessing isotopic enrichment. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecule, confirming the incorporation of three deuterium atoms. By analyzing the isotopic cluster, the percentage of isotopic enrichment can be calculated. Tandem mass spectrometry (MS/MS) is used to confirm the structure by analyzing the fragmentation pattern of the molecule. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and confirms the position of the deuterium label. In the ¹H NMR spectrum of Codeine-D3 6-beta-D-Glucuronide, the signal corresponding to the N-methyl protons would be absent or significantly reduced, confirming the successful deuteration at this position. ¹³C NMR and 2D NMR techniques like COSY and HSQC can be used to fully assign the structure and confirm the connectivity of the atoms. nih.govbruker.comnih.gov

Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC), are used to determine the chemical purity of the compound. The use of a suitable stationary phase, such as a C18 or a mixed-mode column, allows for the separation of the desired product from any starting materials or by-products. nih.govoup.com

The following table summarizes the analytical techniques used for characterization:

| Analytical Technique | Purpose | Key Findings |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | Provides the exact mass of the deuterated compound and allows for the calculation of the percentage of D3 incorporation. |

| NMR Spectroscopy | Structural elucidation and confirmation of deuterium label position. | Absence of the N-methyl proton signal in ¹H NMR confirms deuteration. Full structural assignment is achieved through ¹³C and 2D NMR. |

| HPLC | Determination of chemical purity. | Ensures the absence of impurities from starting materials or side reactions. |

Production Scale-Up Methodologies for Isotope-Labeled Metabolites

Scaling up the synthesis of isotopically labeled metabolites like Codeine-D3 6-beta-D-Glucuronide from milligram to gram or even kilogram quantities presents several challenges. pharmaceuticalprocessingworld.comcontractpharma.com These include the cost and availability of deuterated starting materials, the efficiency and safety of the synthetic route at a larger scale, and the purification of the final product.

Route Scouting and Process Optimization: The synthetic route chosen for small-scale synthesis may not be suitable for large-scale production. Route scouting is essential to identify a process that is safe, cost-effective, and scalable. contractpharma.com This may involve exploring alternative reagents, solvents, and reaction conditions to improve yields and reduce waste. For instance, moving from expensive silver-based catalysts in the Koenigs-Knorr reaction to more economical promoters might be necessary.

Purification: The purification of polar compounds like glucuronides can be challenging on a large scale. While laboratory-scale purification often relies on preparative HPLC, this can be expensive and time-consuming for larger quantities. Alternative methods such as flash chromatography, crystallization, or solid-phase extraction (SPE) need to be developed and optimized for the specific compound. nih.govsigmaaldrich.com

Regulatory Compliance: The production of isotopically labeled compounds for use in regulated studies must adhere to Good Manufacturing Practices (GMP). This requires stringent control over the entire manufacturing process, from raw material sourcing to final product testing and documentation. pharmaceuticalprocessingworld.com

The following table outlines key considerations for the scale-up of Codeine-D3 6-beta-D-Glucuronide synthesis:

| Scale-Up Challenge | Potential Solutions |

| Cost of Deuterated Reagents | - Optimize reaction conditions to maximize the incorporation of the deuterated reagent.- Explore more cost-effective sources or synthetic routes for the deuterated starting materials. |

| Reaction Efficiency and Safety | - Perform a thorough process safety assessment to identify and mitigate potential hazards.- Optimize reaction parameters (temperature, concentration, reaction time) to maximize yield and minimize by-product formation. |

| Large-Scale Purification | - Develop and validate scalable purification methods such as crystallization or large-scale chromatography.- Investigate the use of solid-phase extraction for initial cleanup. |

| Regulatory Requirements | - Establish a robust quality control system to ensure the identity, purity, and isotopic enrichment of the final product.- Maintain comprehensive documentation of the entire manufacturing process. |

Advanced Chromatographic Mass Spectrometric Methodologies for Codeine D3 6 Beta D Glucuronide Quantification

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of drug metabolites in biological matrices due to its high sensitivity, selectivity, and specificity. The development of robust LC-MS/MS methods for Codeine-D3 6-beta-D-Glucuronide involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

The initial and critical step in the analysis of biological samples is the extraction of the analyte of interest from a complex matrix, which may contain proteins, salts, and other endogenous substances that can interfere with analysis. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from such matrices.

For Codeine-D3 6-beta-D-Glucuronide, mixed-mode SPE cartridges, which possess both reversed-phase and ion-exchange functionalities, are often employed. This dual retention mechanism allows for a more selective extraction process, effectively removing interfering compounds. The general steps for SPE involve conditioning the cartridge with an organic solvent like methanol, followed by an aqueous solution to prepare the sorbent for sample loading. The biological sample, often pre-treated with a buffer to adjust the pH, is then loaded onto the cartridge. A series of wash steps with carefully selected solvents removes interfering substances, and finally, the analyte is eluted with a solvent that disrupts its interaction with the sorbent. The optimization of wash and elution solvents is crucial for achieving high recovery of Codeine-D3 6-beta-D-Glucuronide while minimizing matrix components.

Table 1: Illustrative SPE Protocol for Codeine-D3 6-beta-D-Glucuronide

| Step | Procedure | Purpose |

| Conditioning | Pass 2 mL of methanol, followed by 2 mL of deionized water through the mixed-mode SPE cartridge. | To activate the sorbent for optimal analyte retention. |

| Sample Loading | Mix 1 mL of urine or plasma with 1 mL of a phosphate (B84403) buffer (pH ~6) and load onto the cartridge. | To adjust the pH for efficient binding of the analyte to the sorbent. |

| Washing | Wash with 2 mL of deionized water, followed by 2 mL of an acidic solution (e.g., 0.1 M acetic acid), and then 2 mL of methanol. | To remove hydrophilic and some organic interferences. |

| Elution | Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 78:20:2 v/v/v). | To desorb the analyte from the sorbent for collection. |

| Evaporation & Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase. | To concentrate the analyte and ensure compatibility with the LC-MS/MS system. |

Effective chromatographic separation is essential to resolve Codeine-D3 6-beta-D-Glucuronide from its non-deuterated counterpart and other potential isomers or interfering compounds prior to mass spectrometric detection. Reversed-phase liquid chromatography is the most common approach.

A C18 column is frequently the stationary phase of choice due to its hydrophobicity, which provides good retention for the relatively polar glucuronide conjugate. The separation is typically achieved using a gradient elution program with a mobile phase consisting of an aqueous component and an organic modifier. The aqueous phase often contains a small amount of an acid, such as formic acid or acetic acid, to improve peak shape and ionization efficiency in the mass spectrometer. The organic modifier is usually acetonitrile (B52724) or methanol. A gradient program, where the proportion of the organic solvent is increased over time, allows for the efficient elution of compounds with varying polarities.

Table 2: Typical LC Parameters for Codeine-D3 6-beta-D-Glucuronide Analysis

| Parameter | Typical Value |

| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

| Gradient | Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for equilibration. |

Tandem mass spectrometry provides the high selectivity needed for unambiguous identification and quantification. For Codeine-D3 6-beta-D-Glucuronide, electrospray ionization (ESI) in the positive ion mode is typically used. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions.

The precursor ion for Codeine-D3 6-beta-D-Glucuronide corresponds to its protonated molecule [M+H]⁺. In the collision cell of the mass spectrometer, this precursor ion is fragmented by collision-induced dissociation (CID) to produce characteristic product ions. The selection of a specific and intense product ion for monitoring enhances the selectivity of the assay. For Codeine-D3 6-beta-D-Glucuronide, a common fragmentation involves the cleavage of the glucuronic acid moiety.

Table 3: Exemplary MRM Transitions for Codeine-D3 6-beta-D-Glucuronide

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Codeine-D3 6-beta-D-Glucuronide | 479.2 | 303.2 | Optimized for specific instrument |

| Codeine 6-beta-D-Glucuronide (Analyte) | 476.2 | 300.2 | Optimized for specific instrument |

The optimization of mass spectrometric parameters such as declustering potential, collision energy, and cell exit potential is critical for maximizing the signal intensity of the selected MRM transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Glucuronide Analysis

While LC-MS/MS is the predominant technique, gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of glucuronide conjugates, although it presents more challenges. chemicalbook.com Due to the low volatility and thermal lability of glucuronides, a derivatization step is mandatory to convert them into more volatile and thermally stable compounds suitable for GC analysis.

A common derivatization procedure involves a two-step process: hydrolysis of the glucuronide to the parent drug, followed by derivatization of the parent drug. However, for the direct analysis of the intact glucuronide, a silylation reaction is often performed. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be used to replace the active hydrogens on the hydroxyl and carboxyl groups of the glucuronide with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility of the molecule, allowing it to be analyzed by GC-MS. The mass spectrometer can then be used to identify the characteristic fragmentation pattern of the derivatized Codeine-D3 6-beta-D-Glucuronide.

Utilization of Codeine-D3 6-beta-D-Glucuronide as an Internal Standard in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard is a fundamental principle in quantitative bioanalysis to ensure accuracy and precision. Codeine-D3 6-beta-D-Glucuronide serves as an excellent internal standard for the quantification of endogenous Codeine 6-beta-D-Glucuronide.

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples. These effects arise from co-eluting endogenous components of the matrix that can interfere with the ionization of the analyte of interest, leading to inaccurate quantification.

By adding a known concentration of Codeine-D3 6-beta-D-Glucuronide to the sample at the beginning of the sample preparation process, any variations in extraction recovery or matrix-induced ion suppression will affect both the analyte and the internal standard to a similar extent. This is because the deuterated internal standard has nearly identical physicochemical properties to the non-deuterated analyte and will therefore behave similarly during sample preparation and chromatographic separation. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct the calibration curve and quantify the analyte in unknown samples. This ratiometric approach effectively compensates for variations and leads to more reliable and reproducible results.

Calibration Curve Generation and Method Linearity Assessments

A cornerstone of any reliable quantitative analytical method is the establishment of a linear relationship between the concentration of an analyte and the signal produced by the analytical instrument. This is accomplished by constructing a calibration curve. For the analysis of Codeine-D3 6-beta-D-Glucuronide, this involves preparing a series of calibration standards with known concentrations of the compound. These standards are typically prepared by spiking the analyte into a blank biological matrix, such as plasma, urine, or a simple aqueous solution, to mimic the composition of the actual samples.

The concentration range for the calibration curve is carefully selected to bracket the expected concentrations in the test samples. For a compound like Codeine-D3 6-beta-D-Glucuronide, a typical analytical range might span from low nanograms per milliliter (ng/mL) to several hundred ng/mL.

The instrument's response, measured as the peak area, is plotted against the corresponding concentration of each calibration standard. To enhance accuracy, particularly at lower concentrations, the peak area of the analyte is often normalized to that of an internal standard. The resulting data points are then fitted with a regression model. While a simple linear regression may be used, a weighted linear regression (commonly with 1/x or 1/x² weighting) is frequently employed to ensure the regression model is most accurate at the lower end of the quantification range.

A key indicator of a well-performing method is the coefficient of determination (r²), which should ideally be 0.99 or greater, signifying a strong linear relationship. For instance, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method developed for the quantification of 39 drugs and metabolites, which included eight glucuronide conjugates, demonstrated linear calibration curves with r² values greater than 0.98 for all analytes. lgcstandards.com

Table 1: Illustrative Example of a Calibration Curve for a Glucuronide Metabolite

This table is for illustrative purposes and does not represent actual data for Codeine-D3 6-beta-D-Glucuronide.

| Concentration (ng/mL) | Instrument Response (Peak Area) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 50.0 | 759,900 |

| 100.0 | 1,525,000 |

| 250.0 | 3,812,500 |

| 500.0 | 7,620,000 |

| 1000.0 | 15,250,000 |

Inter-laboratory and Intra-laboratory Reproducibility and Precision Evaluations

The assessment of reproducibility and precision is paramount in method validation, as it demonstrates the consistency and reliability of the analytical method. These parameters measure the degree of agreement among a series of measurements of the same sample under specified conditions.

Intra-laboratory precision , often referred to as repeatability, is determined by analyzing replicate quality control (QC) samples at various concentrations (typically low, medium, and high) within the same analytical run and across different days in the same laboratory. The precision is expressed as the coefficient of variation (CV%), which is a measure of relative variability. For most bioanalytical methods, the acceptance criterion for the CV is typically less than 15%, and less than 20% for the lower limit of quantification (LLOQ).

Inter-laboratory precision , or reproducibility, assesses the method's transferability and robustness by having the same set of QC samples analyzed in different laboratories. This is a critical step for the standardization of an analytical method for widespread application. While the variability between laboratories is expected to be slightly higher than within a single laboratory, it must still fall within predefined acceptable limits as stipulated by regulatory guidelines.

Table 2: Illustrative Example of Intra- and Inter-laboratory Precision and Accuracy Data

This table is for illustrative purposes and does not represent actual data for Codeine-D3 6-beta-D-Glucuronide.

| Parameter | QC Level | Intra-laboratory | Inter-laboratory |

| Mean Concentration (ng/mL) | Low (5 ng/mL) | 4.9 | 5.1 |

| Mid (50 ng/mL) | 50.8 | 49.2 | |

| High (500 ng/mL) | 498.2 | 503.6 | |

| CV (%) | Low (5 ng/mL) | 5.8% | 11.5% |

| Mid (50 ng/mL) | 3.5% | 8.9% | |

| High (500 ng/mL) | 3.1% | 7.8% | |

| Accuracy (%) | Low (5 ng/mL) | 98.0% | 102.0% |

| Mid (50 ng/mL) | 101.6% | 98.4% | |

| High (500 ng/mL) | 99.6% | 100.7% |

Emerging Analytical Techniques for Glucuronide Profiling

The landscape of analytical chemistry is in a state of continuous innovation, with the advent of new techniques that promise greater sensitivity, specificity, and throughput for the analysis of drug metabolites like glucuronides. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the predominant technique for targeted quantification, several emerging technologies are expanding the capabilities of comprehensive glucuronide profiling. lgcstandards.com

High-resolution mass spectrometry (HRMS), utilizing technologies such as time-of-flight (TOF) and Orbitrap mass analyzers, is one such advancement. HRMS provides highly accurate mass measurements, enabling the confident identification of unknown metabolites and the clear differentiation of isobaric compounds, often without the need for authentic reference standards.

Innovations in sample preparation and chromatography are also enhancing glucuronide analysis. There is a growing preference for the direct analysis of glucuronide conjugates without prior enzymatic hydrolysis, as this approach yields more specific insights into metabolic pathways. lgcstandards.com The development of advanced chromatographic stationary phases, such as biphenyl (B1667301) columns, has demonstrated superior retention and separation for these polar metabolites. lgcstandards.com

Furthermore, novel applications of nuclear magnetic resonance (NMR) spectroscopy are being investigated. A notable example is the use of a 19F-labeled substrate, 4-fluorophenyl β-D-glucuronide, to monitor glucuronidase activity via 19F NMR. cymitquimica.com This technique opens up new possibilities for studying glucuronide metabolism in complex biological matrices that may be challenging for conventional methods.

In parallel, the use of sophisticated data mining and computational tools is becoming increasingly vital for interpreting the large and complex datasets generated by modern analytical platforms. These techniques facilitate the identification of both expected and novel transformation products of xenobiotics, including a wide array of glucuronide conjugates.

Although the direct application of these cutting-edge techniques to the routine analysis of Codeine-D3 6-beta-D-Glucuronide is not yet extensively documented, they signify the future direction of glucuronide analysis. These advancements are poised to deliver a more profound understanding of the metabolism and disposition of codeine and other compounds.

Investigation of Glucuronidation Pathways and Enzymatic Kinetics Utilizing Codeine D3 6 Beta D Glucuronide

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Codeine Glucuronidation

The conversion of codeine to its major metabolite, codeine-6-glucuronide (B1240514) (C6G), is a critical pathway in its elimination. ebi.ac.uk Research has focused on identifying the specific UGT isoforms responsible for this reaction, revealing a primary role for the UGT2B family, with contributions from other isoforms as well.

Roles of UGT2B7 and UGT2B4 in Codeine-6-Glucuronide Formation

Extensive in vitro studies using human liver microsomes (HLM) and recombinant UGT enzymes have definitively identified UGT2B7 and UGT2B4 as the principal catalysts in the formation of codeine-6-glucuronide. ebi.ac.ukwikipedia.org Screening of a panel of 13 recombinant UGTs demonstrated that only UGT2B7 and UGT2B4 exhibited significant activity towards codeine glucuronidation. ebi.ac.uk UGT2B7 is recognized as a major enzyme in the metabolism of various opioids, including morphine and norcodeine, converting them to their 3- and 6-glucuronide conjugates. wikipedia.org The kinetic parameters of UGT2B7 and UGT2B4 for codeine glucuronidation have been shown to be comparable to those observed in human liver microsomes, further solidifying their central role in this metabolic pathway. ebi.ac.uk While both enzymes contribute, their relative importance can be influenced by various factors, including genetic polymorphisms and the presence of inhibitors. ebi.ac.uknih.gov

Contribution of Other UGT Isoforms (e.g., UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT1A10, UGT2B15, UGT2B17) in Glucuronidation Studies

While UGT2B7 and UGT2B4 are the primary enzymes, other UGT isoforms have been investigated for their potential, albeit lesser, roles in codeine glucuronidation. The human UGT superfamily is diverse, with the UGT1A and UGT2B subfamilies being the most significant for drug metabolism. researchgate.net Studies screening a wide range of UGTs, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B15, and UGT2B17, have generally shown minimal to no direct catalytic activity towards the formation of codeine-6-glucuronide. ebi.ac.uknih.gov However, these isoforms are crucial in the glucuronidation of other drugs and endogenous compounds. researchgate.netnih.gov For instance, UGT1A1 is a key enzyme in the metabolism of bilirubin (B190676) and certain anticancer drugs. nih.gov The lack of significant codeine glucuronidation by these other isoforms highlights the high specificity of UGT2B7 and UGT2B4 for this particular substrate. It is important to note that while they may not directly metabolize codeine, their activity on co-administered drugs could indirectly influence codeine metabolism through drug-drug interactions.

In Vitro Enzyme Kinetic Studies Using Recombinant UGTs and Microsomal Preparations

To quantify the efficiency and capacity of the enzymatic reactions involved in codeine glucuronidation, in vitro kinetic studies are essential. These studies typically utilize recombinant UGTs, which are pure, single-isoform enzyme preparations, and human liver microsomes, which contain a mixture of drug-metabolizing enzymes representative of the in vivo environment.

Determination of Enzyme Kinetic Parameters (K_m, V_max)

The Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) are fundamental parameters that describe the kinetics of an enzyme-catalyzed reaction. The K_m represents the substrate concentration at which the reaction rate is half of V_max, providing an indication of the enzyme's affinity for the substrate. V_max reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

Studies with human liver and kidney microsomes have determined these parameters for codeine glucuronidation. In liver microsomes, the V_max for the formation of codeine-6-glucuronide has been reported to be in the range of 0.54 ± 0.24 to 0.74 ± 0.35 nmol/mg/min, with corresponding K_m values of 2.21 ± 0.68 to 1.41 ± 0.36 mM. nih.gov In kidney microsomes, the V_max values were lower, at 0.10 and 0.13 nmol/mg/min, while the K_m values were higher, at 6.69 and 4.12 mM, suggesting a lower efficiency of codeine glucuronidation in the kidney compared to the liver. nih.gov Interestingly, the presence of bovine serum albumin (BSA) in incubations with human liver microsomes has been shown to significantly reduce the K_m value for codeine-6-glucuronide formation from 2.32 mM to 0.29 mM, highlighting the importance of the experimental conditions in kinetic studies. ebi.ac.uk

| Parameter | Liver Microsomes | Kidney Microsomes | Reference |

| V_max (nmol/mg/min) | 0.54 ± 0.24 - 0.74 ± 0.35 | 0.10 - 0.13 | nih.gov |

| K_m (mM) | 1.41 ± 0.36 - 2.21 ± 0.68 | 4.12 - 6.69 | nih.gov |

Assessment of Enzyme Inhibition and Induction Effects on Glucuronidation

The activity of UGT enzymes can be modulated by other drugs and compounds, leading to either inhibition or induction. Enzyme inhibition results in a decreased rate of metabolism, which can lead to higher plasma concentrations of the parent drug. longdom.org Conversely, enzyme induction involves an increase in the amount of enzyme, leading to a faster rate of metabolism and potentially reduced drug efficacy. longdom.orgnih.gov

Several compounds have been identified as inhibitors of codeine glucuronidation. In vitro studies have shown that morphine, amitriptyline, diazepam, probenecid, and chloramphenicol (B1208) can inhibit the formation of codeine-6-glucuronide, with Ki values (inhibition constants) of 3.6, 0.13, 0.18, 1.7, and 0.27 mM, respectively. nih.gov Furthermore, drugs such as dextropropoxyphene, fluconazole, ketoconazole (B1673606), and methadone have been identified as potent inhibitors, with predictions of significant increases in codeine plasma concentrations in vivo. ebi.ac.uk Fluconazole and ketoconazole were found to inhibit both UGT2B4 and UGT2B7, while dextropropoxyphene and methadone primarily inhibited UGT2B4. ebi.ac.uk

Enzyme induction can also impact codeine metabolism. For example, higher glucuronyltransferase activities have been observed in liver microsomes from individuals exposed to known enzyme inducers. nih.gov This suggests that co-administration of codeine with inducers such as rifampin or phenobarbital (B1680315) could lead to increased clearance of codeine. longdom.orgnih.gov

| Inhibitor | Ki (mM) | Reference |

| Morphine | 3.6 | nih.gov |

| Amitriptyline | 0.13 | nih.gov |

| Diazepam | 0.18 | nih.gov |

| Probenecid | 1.7 | nih.gov |

| Chloramphenicol | 0.27 | nih.gov |

Examination of the Kinetic Isotope Effect (KIE) on Codeine Glucuronidation

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. The use of deuterated compounds, such as Codeine-D3, allows for the investigation of the KIE in drug metabolism. By comparing the rate of glucuronidation of unlabeled codeine with that of Codeine-D3, researchers can gain insights into the reaction mechanism.

Specifically, the KIE can help to determine whether the breaking of a carbon-hydrogen bond at the site of deuteration is the rate-determining step of the reaction. While specific studies focusing solely on the KIE of Codeine-D3 6-beta-D-Glucuronide formation are not extensively detailed in the provided search results, the principles of KIE are well-established in the study of drug metabolism. For instance, a significant KIE would be observed if the C-H bond at the 6-position of the codeine molecule is broken during the rate-limiting step of the glucuronidation reaction. The magnitude of the KIE can provide valuable information about the transition state of the reaction. The use of radiolabeled codeine, such as [6-3H]codeine, has been employed in metabolic studies to trace and quantify metabolites, a technique that shares principles with the use of stable isotope-labeled compounds like Codeine-D3. nih.gov

Mechanistic Studies on Glucuronide Biosynthesis and Metabolic Switching

The biotransformation of codeine is a critical area of study, as its metabolic fate dictates both its efficacy and potential for drug-drug interactions. Glucuronidation, the covalent linkage of glucuronic acid to the codeine molecule, is the predominant metabolic pathway. nih.govnih.gov Understanding the enzymatic processes governing this reaction and how it competes with other metabolic routes is essential. Mechanistic studies, often employing sensitive analytical methods that rely on internal standards like Codeine-D3 6-beta-D-Glucuronide, have provided significant insights into these processes. cerilliant.com

Glucuronide Biosynthesis

The biosynthesis of Codeine-6-glucuronide (C6G) is primarily catalyzed by specific isoforms of the UDP-glucuronosyltransferase (UGT) enzyme superfamily. nih.gov Research has identified UGT2B7 as the major enzyme responsible for the glucuronidation of codeine at the 6-position. wikipedia.orgwikipedia.org Studies using recombinant human UGT enzymes have confirmed that UGT2B7, and to a lesser extent UGT2B4, are the key catalysts in this biotransformation. ebi.ac.ukdrugbank.com

The kinetics of C6G formation have been characterized in various human tissues, revealing differences in metabolic capacity. The liver is the principal site of codeine glucuronidation, exhibiting significantly higher enzymatic activity compared to the kidneys. nih.gov For instance, the average glucuronyltransferase (GT) activity in the liver has been found to be 14-fold higher than in the kidneys. nih.gov Kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), quantify the efficiency of this process. It has also been observed that the presence of proteins like bovine serum albumin (BSA) in in-vitro assays can significantly reduce the Km value, indicating a higher enzyme-substrate affinity under these conditions. ebi.ac.ukdrugbank.com

Metabolic Switching

Codeine metabolism involves a delicate balance between two primary pathways: glucuronidation to C6G and O-demethylation via the cytochrome P450 2D6 (CYP2D6) enzyme to form morphine. researchgate.netpharmaceutical-journal.com Metabolic switching refers to the shunting of a substrate from one metabolic pathway to another, often due to inhibition or saturation of the primary route. Because glucuronidation is the main route of elimination for codeine, accounting for approximately 80% of its metabolism, any alteration in this pathway can significantly impact the proportion of the drug that is converted to morphine. nih.govebi.ac.ukpharmaceutical-journal.com

Inhibition studies are crucial for understanding the potential for metabolic switching and predicting drug-drug interactions. By introducing compounds that inhibit UGT enzymes, researchers can observe the resulting shift in metabolic pathways. Various drugs have been shown to inhibit codeine glucuronidation in vitro. drugbank.comnih.gov For example, the antifungal agents ketoconazole and fluconazole, as well as the opioid methadone, are potent inhibitors of UGT2B7 and/or UGT2B4. drugbank.com Inhibition of these enzymes can lead to a decrease in C6G formation and a corresponding increase in the plasma concentration of codeine, potentially making more of the drug available for the CYP2D6 pathway and increasing morphine production. drugbank.com This highlights the clinical importance of understanding the enzymatic kinetics and inhibition profiles of codeine's metabolic pathways.

Furthermore, genetic polymorphisms in the UGT2B7 gene can lead to inter-individual differences in enzyme activity. wikipedia.orgnih.gov This genetic variability can alter the efficiency of codeine glucuronidation, predisposing individuals to different metabolic profiles and, consequently, varied therapeutic and adverse responses to the drug. nih.gov

Mechanistic Pharmacokinetic Investigations of Deuterated Opioid Glucuronides in in Vitro and Non Clinical in Vivo Models

Absorption, Distribution, and Elimination Studies in Animal Models (e.g., Rats, Dogs)

The study of deuterated opioid glucuronides, such as Codeine-D3 6-beta-D-Glucuronide, in animal models provides crucial insights into their pharmacokinetic profiles. These investigations help to understand how the introduction of a heavy isotope of hydrogen (deuterium) can influence the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

Assessment of Metabolite Plasma Concentrations and Elimination Half-Lives

In a study involving healthy Greyhound dogs, the pharmacokinetics of codeine and its metabolites were evaluated following intravenous and oral administration. After intravenous administration of codeine, it was rapidly eliminated with a terminal half-life of 1.22 hours. nih.gov Concurrently, high concentrations of codeine-6-glucuronide (B1240514) were formed, reaching a maximum concentration (Cmax) of 735.75 ng/mL at 1.59 hours post-administration, with a terminal half-life of 2.25 hours. nih.gov Following oral administration, the bioavailability of codeine was low (4%), but substantial amounts of codeine-6-glucuronide were detected, with a Cmax of 1952.86 ng/mL, indicating significant first-pass metabolism. nih.govresearchgate.net

Another study in horses administered with oral codeine showed rapid conversion to various metabolites, including codeine-6-glucuronide (C6G). The Cmax for C6G was 96.1 ± 33.8 ng/mL. escholarship.org These studies in different animal models highlight the rapid formation and substantial plasma concentrations of the glucuronide metabolite. The elimination half-life is a critical parameter, indicating the time it takes for the plasma concentration of a drug to reduce by half, and is influenced by both clearance and volume of distribution. msdvetmanual.com

Interactive Table:

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Deuterated Metabolite Data

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the ADME of drugs in the body. researchgate.netnih.gov These models integrate physiological parameters (like organ blood flow and tissue volumes) with drug-specific data (such as solubility and metabolic rates) to simulate the concentration of a drug and its metabolites over time in various tissues. researchgate.netfrontiersin.org

Incorporating data from deuterated metabolites, such as Codeine-D3 6-beta-D-Glucuronide, into PBPK models can significantly enhance their predictive power. By comparing the simulated pharmacokinetics of the deuterated and non-deuterated compounds, researchers can gain a more detailed understanding of the specific metabolic pathways and the impact of the deuterium (B1214612) isotope effect. nih.gov

For example, PBPK models have been developed for codeine and morphine to explore the influence of genetic variations in metabolizing enzymes like CYP2D6. frontiersin.org These models can be further refined by including data on deuterated metabolites to specifically probe the contribution of different metabolic routes. The development of a PBPK model for a deuterated compound would involve integrating in vitro metabolic data and using techniques like in-vitro to in-vivo extrapolation (IVIVE) to parameterize the model. researchgate.net This approach allows for the prediction of how deuteration might affect drug disposition in different patient populations, including those with genetic variations or organ impairment. nih.govnih.govmdpi.com

Role of Deuterated Glucuronides in Understanding Drug Conjugate Disposition

Glucuronidation is a major phase II metabolic pathway that converts a wide range of substances, including drugs, into more water-soluble compounds called glucuronides, facilitating their excretion. nih.govwikipedia.org The disposition of these drug conjugates is a complex process involving their formation by UDP-glucuronosyltransferase (UGT) enzymes and their transport out of cells. nih.gov

Deuterated glucuronides, like Codeine-D3 6-beta-D-Glucuronide, serve as valuable tools for investigating the intricacies of drug conjugate disposition. By using a stable isotope-labeled internal standard, such as Codeine-D3 6-beta-D-Glucuronide, in analytical methods like LC-MS/MS, researchers can accurately quantify the corresponding non-deuterated glucuronide metabolite in biological samples. cerilliant.com This is crucial for obtaining precise pharmacokinetic data.

Establishment and Application of Codeine D3 6 Beta D Glucuronide As a Certified Reference Material

The development and use of isotopically labeled internal standards represent a cornerstone of modern analytical chemistry, particularly within the fields of toxicology, clinical chemistry, and pharmaceutical research. Codeine-D3 6-beta-D-Glucuronide, as a Certified Reference Material (CRM), fulfills this critical role for the quantification of codeine's primary metabolite, Codeine-6-beta-D-glucuronide (C6G). cerilliant.comcerilliant.com A CRM is a standard of the highest quality, produced under rigorous manufacturing protocols and accompanied by a certificate of analysis that specifies its properties, such as identity, purity, and concentration. sigmaaldrich.comlgcstandards.com The deuterium-labeled (D3) analogue of the metabolite provides a stable, reliable tool for mass spectrometry-based methods. cerilliant.com

Future Research Directions for Deuterated Glucuronides in Chemical and Biochemical Sciences

Exploration of Novel Deuteration Strategies for Complex Glucuronides

The synthesis of glucuronides, especially complex ones, presents significant challenges. Classical methods often involve multi-step processes and can suffer from low yields and the formation of by-products, particularly when the target molecule is sterically hindered. nih.govingentaconnect.commdpi.com Future research is increasingly focused on developing more efficient and selective deuteration strategies.

Chemical Synthesis: New methodologies are being explored to overcome the limitations of traditional glucuronidation reactions. For instance, milder deprotection conditions for peracetylated glucuronate intermediates are being developed to prevent the formation of unwanted by-products. nih.govingentaconnect.com Researchers have proposed using a key imidate intermediate followed by a two-step hydrolysis protocol, which has been successfully applied to synthesize deuterated glucuronides of phenolic xenoestrogens. nih.govingentaconnect.com Another approach involves the use of sulfonyl groups to activate the anomeric position of the glucuronate donor, enabling β-selective synthesis. mdpi.com

Biosynthetic and Chemoenzymatic Approaches: Microbial biotransformation is emerging as a powerful tool for producing complex glucuronides that are difficult to synthesize chemically. hyphadiscovery.com This method utilizes microorganisms or their enzymes to carry out specific glucuronidation reactions. It has been successfully used to generate both O-glucuronides and acyl glucuronides, even for sterically hindered molecules. hyphadiscovery.com Future work could focus on engineering microbes or isolating novel UDP-glucuronosyltransferase (UGT) enzymes with desired specificity and efficiency for producing complex deuterated glucuronides. Chemoenzymatic strategies, which combine chemical synthesis steps with enzymatic reactions, also hold promise for creating these intricate molecules with high precision.

Integration with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)

Deuterated glucuronides are invaluable tools in the fields of metabolomics and fluxomics, primarily due to their utility as internal standards in mass spectrometry (MS)-based analyses. clearsynth.comtexilajournal.com

Metabolomics: In metabolomics, which aims to comprehensively identify and quantify all metabolites in a biological system, deuterated internal standards are essential for accurate quantification. nih.govacs.org They mimic the physicochemical behavior of the analyte of interest during sample preparation and analysis, correcting for matrix effects and variations in instrument response. clearsynth.com The use of deuterated standards, such as Codeine-D3 6-beta-D-Glucuronide, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly sensitive and specific quantification without the need for enzymatic hydrolysis of the glucuronide conjugate. chemicalbook.comsigmaaldrich.com

Future research will likely involve the development of comprehensive libraries of deuterated glucuronide standards for a wider range of endogenous and exogenous compounds. Furthermore, novel derivatization strategies using deuterated reagents are being developed to enhance the detection sensitivity of low-abundance glucuronides and to enable comprehensive profiling of the "glucuronidome". nih.govacs.org

Fluxomics: Fluxomics aims to measure the rates of metabolic reactions within a biological system. nih.gov Isotope tracing, using stable isotopes like deuterium (B1214612), is a cornerstone of fluxomics. nih.gov By introducing a deuterated precursor, researchers can track the movement of the label through various metabolic pathways. nih.govcas.cz For example, deuterated glucose can be used to trace glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid synthesis. nih.govcas.cz

The integration of deuterated glucuronides as tracers can provide insights into the dynamics of drug metabolism and detoxification pathways. By monitoring the formation and elimination rates of a deuterated glucuronide, researchers can quantify the flux through the glucuronidation pathway under different physiological or pathological conditions. This approach can be used to study drug-drug interactions, the impact of genetic polymorphisms in UGT enzymes, and the role of gut microbiota in drug metabolism. nih.gov

Predictive Modeling of Metabolic Pathways Using Deuterated Probes

Data generated from studies using deuterated probes can be used to develop and validate predictive models of metabolic pathways. These models are crucial for understanding the complex interplay of factors that govern drug disposition and response.

Machine learning and deep learning models are increasingly being used to predict the involvement of metabolites in specific pathways. nih.govresearchgate.netyoutube.com By training these models on large datasets that include information from deuterated tracer studies, their predictive power and accuracy can be significantly enhanced. For instance, time-series data from multi-omics studies using deuterated compounds can be used to train models that predict metabolic pathway dynamics. youtube.com

A key challenge in metabolomics is the large number of unidentified metabolites. nih.gov Predictive models can help to annotate these unknown features by predicting their potential pathway involvement based on their mass spectral data and relationship to known, often deuterated, standards. researchgate.net By combining the features of a metabolite with the features of a pathway, a single classifier can be built to predict the association, which is a more robust approach than building separate classifiers for each pathway. nih.gov This can help in constructing more comprehensive metabolic networks and in identifying novel biomarkers or therapeutic targets.

Development of New Applications Beyond Opioid Metabolism Research

While deuterated opioid metabolites like Codeine-D3 6-beta-D-Glucuronide are critical for forensic and clinical toxicology chemicalbook.comsigmaaldrich.com, the application of deuterated glucuronides extends far beyond this field.

Broadening Drug Classes: The strategy of using deuterated glucuronides as analytical standards can be applied to virtually any drug class that undergoes significant glucuronidation. This includes non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and antiviral medications. scienceopen.com For example, deuterated analogues of the anticancer drug osimertinib (B560133) have been developed to improve its pharmacokinetic properties and reduce toxic metabolite formation. scienceopen.com Similarly, research on deuterated buprenorphine aims to reduce its metabolism to the active and potentially harmful metabolite, norbuprenorphine. nih.govnih.gov

Environmental and Food Science: Humans are exposed to a wide range of xenobiotics from the environment and diet, such as pesticides, pollutants, and food additives. Many of these compounds are metabolized via glucuronidation. Deuterated glucuronide standards for these compounds are essential for human biomonitoring studies to accurately assess exposure levels and understand the associated health risks. For instance, deuterated standards of xenoestrogen glucuronides have been synthesized for use in toxicology research. nih.gov

Endogenous Metabolism: Glucuronidation is also a key pathway in the metabolism of endogenous compounds, including steroid hormones, bilirubin (B190676), and bile acids. nih.gov Deuterated glucuronides of these endogenous molecules can serve as powerful probes to study the regulation of their metabolic pathways in health and disease. This could lead to improved diagnostic markers and therapeutic strategies for a variety of conditions, including liver disease, endocrine disorders, and cancer.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Codeine-D3 6-beta-D-Glucuronide with stable isotopic purity?

- Answer : Synthesis involves deuterium incorporation at the methyl group of codeine (e.g., via reductive deuteration) followed by glucuronidation. A critical step is protecting the glucuronic acid moiety during acetylation to prevent side reactions. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are required to confirm isotopic purity and structural integrity. For glucuronidation, enzymatic methods using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT2B7) or chemical coupling with activated glucuronic acid derivatives (e.g., imidazole intermediates) are common .

Q. How can researchers validate analytical methods for quantifying Codeine-D3 6-beta-D-Glucuronide in biological matrices?

- Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Codeine-D3 6-beta-D-Glucuronide) to account for matrix effects and ionization variability. Calibration curves should span 25–4000 ng/mL with a weighting factor (e.g., 1/x) to address heteroscedasticity. Validate accuracy (85–115%), precision (<15% RSD), and extraction efficiency (>60%) across replicates. Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C18 + ion exchange) optimizes recovery from urine or plasma .

Q. What metabolic pathways should be prioritized when studying Codeine-D3 6-beta-D-Glucuronide in vivo?

- Answer : Focus on:

- Phase II metabolism : Glucuronidation via hepatic UGTs (e.g., UGT2B7 for morphine derivatives) and potential sulfation.

- Deuterium retention : Assess metabolic stability of the D3 label using isotopic ratio MS to confirm no significant loss during demethylation or hydrolysis.

- Active metabolites : Monitor conversion to morphine-D3 glucuronides, which may contribute to pharmacological activity via µ-opioid receptor binding .

Advanced Research Questions

Q. How can researchers resolve discrepancies in brain extracellular fluid (ECF) concentrations of Codeine-D3 6-beta-D-Glucuronide despite low blood-brain barrier (BBB) permeability?

- Answer : Use in vivo microdialysis in rodent models to measure unbound ECF concentrations, paired with cerebrospinal fluid (CSF) sampling. Compare pharmacokinetic (PK) profiles to identify compartment-specific trapping mechanisms (e.g., active efflux transporters like P-glycoprotein). For human extrapolation, integrate positron emission tomography (PET) with deuterated tracers to visualize spatial distribution .

Q. What experimental designs are optimal for pharmacokinetic/pharmacodynamic (PK/PD) modeling of Codeine-D3 6-beta-D-Glucuronide?

- Answer : Employ population PK models incorporating:

- Free drug concentrations : Adjust for plasma protein binding (e.g., ultrafiltration) and calculate unbound fractions in brain ECF.

- Receptor affinity : Use in vitro µ-opioid receptor binding assays (e.g., radioligand displacement) to derive potency-adjusted exposure metrics (e.g., AUC/MEC ratio).

- Renal excretion : Include creatinine clearance as a covariate in nonlinear mixed-effects models (NONMEM) to account for metabolite accumulation in renal impairment .

Q. How can researchers address contradictory data in quantifying Codeine-D3 6-beta-D-Glucuronide due to matrix effects or cross-reactivity?

- Answer :

- Matrix suppression : Optimize SPE protocols (e.g., pH-adjusted washing) and use isotope dilution to correct for ion suppression/enhancement.

- Cross-reactivity : Employ chromatographic separation (e.g., HILIC columns) to resolve isobaric interferences (e.g., morphine-3-glucuronide). Confirm specificity via MRM transitions (e.g., m/z 476 → 300 for Codeine-D3 6-beta-D-Glucuronide) .

Q. What strategies mitigate deuterium isotope effects in metabolic studies of Codeine-D3 6-beta-D-Glucuronide?

- Answer :

- Kinetic isotope effect (KIE) assessment : Compare metabolic rates of deuterated vs. non-deuterated analogs using hepatocyte incubations.

- Stability testing : Monitor deuterium retention under physiological conditions (pH 7.4, 37°C) via LC-HRMS over 24–72 hours.

- Computational modeling : Use density functional theory (DFT) to predict bond dissociation energies and identify susceptible positions for deuterium loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.